molecular formula C17H15N B182655 N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylamine CAS No. 443-29-8

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylamine

Cat. No.: B182655
CAS No.: 443-29-8
M. Wt: 233.31 g/mol
InChI Key: NGLDRQSSOKKORP-NTCAYCPXSA-N
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Description

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylamine is an organic compound with the molecular formula C17H15N It is characterized by the presence of an indene moiety linked to an aniline derivative through an ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylamine typically involves the condensation of indene-1-carbaldehyde with N-methylaniline. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Aniline derivatives: Compounds like N-methylaniline and its substituted derivatives.

Uniqueness

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylamine is unique due to its specific structural features, combining an indene moiety with an aniline derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

443-29-8

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

4-[(E)-inden-1-ylidenemethyl]-N-methylaniline

InChI

InChI=1S/C17H15N/c1-18-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12,18H,1H3/b15-12+

InChI Key

NGLDRQSSOKKORP-NTCAYCPXSA-N

SMILES

CNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32

Canonical SMILES

CNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32

Origin of Product

United States

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